Balanced Multi-Receptor Antagonism vs. Spantide I's NK1-Selective Profile
(D-Trp2,7,9)-substance P exhibits a balanced antagonist profile across NK1, NK2, and NK3 receptors, with Ki values of 1 μM, 1.3 μM, and ~9 μM respectively [1]. In contrast, the closely related analog Spantide I demonstrates high selectivity for the NK1 receptor, with Ki values of 230 nM (NK1), 8150 nM (NK2), and >10,000 nM (NK3) . This represents a 8-fold difference in NK1:NK2 selectivity ratio (1.3:1 for the target compound vs. 35:1 for Spantide I).
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | NK1: 1 μM; NK2: 1.3 μM; NK3: ~9 μM |
| Comparator Or Baseline | Spantide I: NK1: 230 nM; NK2: 8.15 μM; NK3: >10 μM |
| Quantified Difference | NK1:NK2 selectivity ratio = 1.3:1 vs. 35:1; NK2 affinity 6.3-fold higher for (D-Trp2,7,9)-substance P |
| Conditions | Radioligand binding assays; recombinant rat neurokinin receptors |
Why This Matters
For studies requiring simultaneous blockade of NK1 and NK2 receptors (e.g., airway hyperresponsiveness or intestinal motility), (D-Trp2,7,9)-substance P provides the necessary balanced pharmacology unavailable from NK1-selective antagonists.
- [1] MedChemExpress. (n.d.). [D-Trp2,7,9] Substance P. Product Page. https://www.medchemexpress.eu/d-trp2-7-9-substance-p.html View Source
